Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate

Lipophilicity Prodrug design Synthetic intermediate

This 5-substituted N-aryl-2,5-dimethylpyrrole building block offers a unique combination of a methyl ester prodrug handle (LogP 3.6), 2-chloro electron-withdrawing group, and regiospecific 5-position attachment validated for MmpL3-targeted antimycobacterial agents. Unlike the 4-substituted regioisomer, this scaffold yields distinct PTP inhibition profiles (37-91% residual activity). The ester enables orthogonal synthetic manipulation (Suzuki, Vilsmeier-Haack) before hydrolysis to the free acid for bioassays. Procure at ≥95% purity for parallel synthesis libraries.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72
CAS No. 944677-39-8
Cat. No. B2446944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate
CAS944677-39-8
Molecular FormulaC14H14ClNO2
Molecular Weight263.72
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C
InChIInChI=1S/C14H14ClNO2/c1-9-4-5-10(2)16(9)11-6-7-13(15)12(8-11)14(17)18-3/h4-8H,1-3H3
InChIKeyCCBLBEFVSDJZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate (CAS 944677-39-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate (CAS 944677-39-8) is a benzoate ester derivative featuring a 2-chloro substituent on the phenyl ring and a 2,5-dimethylpyrrol-1-yl moiety at the 5-position [1]. It belongs to the broader class of N-aryl-2,5-dimethylpyrrole scaffolds, which have been investigated as templates for antimycobacterial [2], kinase-inhibitory [3], and phosphatase-modulatory agents [4]. The compound has a molecular formula of C14H14ClNO2, a molecular weight of 263.72 g/mol, a calculated LogP of 3.6, and a topological polar surface area of 31.2 Ų [1]. It is primarily positioned as a synthetic building block and intermediate, supplied at ≥95% purity (1H-NMR) by vendors including Enamine (catalog EN300-26678660) [5] and Biosynth/CymitQuimica . Its methyl ester functionality distinguishes it from the corresponding free carboxylic acid (CAS 247225-32-7), enabling orthogonal synthetic manipulation strategies.

Why Generic Substitution Fails for Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate: Structural Determinants That Preclude In-Class Interchangeability


The N-aryl-2,5-dimethylpyrrole chemotype encompasses numerous analogs, yet simple substitution within this class is precluded by three orthogonal structural variables that independently modulate physicochemical properties, biochemical target engagement, and synthetic reactivity. First, the methyl ester at the 1-position of the benzoate confers a calculated LogP of 3.6 [1], versus a predicted pKa of approximately 2.38 for the corresponding free acid (CAS 247225-32-7) ; this LogP differential alters membrane partitioning and dictates incompatible synthetic activation strategies. Second, the chloro substituent at the 2-position of the phenyl ring is not isofunctional with the hydroxy group found in the commercial PKM2 Inhibitor III (CAS 313701-92-7) : the electron-withdrawing chloro group reduces hydrogen-bond donor capacity and modifies the aromatic ring electronics relative to the hydroxy-bearing analog. Third, the 2,5-dimethyl substitution on the pyrrole ring distinguishes this compound from the unsubstituted pyrrole analog (2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, CAS 53242-68-5), which exhibits an FABP4 IC50 of 14.46 µM [2], and from the regioisomeric 2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzoic acid, which demonstrates a distinct protein tyrosine phosphatase inhibition profile (36–98% residual activity at 0.1 mM across four PTP isoforms) versus the 5-substituted isomer (37–91% residual activity) [3]. These three structural dimensions—ester vs. acid, chloro vs. other 2-substituents, and pyrrole methylation pattern—collectively ensure that no generic analog can recapitulate the full property set of this compound without explicit experimental validation.

Quantitative Differential Evidence for Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate: Head-to-Head and Cross-Study Comparator Data


Methyl Ester vs. Free Carboxylic Acid: LogP Differential and Implications for Membrane Permeability and Synthetic Utility

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate exhibits a calculated XLogP3 of 3.6 [1], compared with a predicted pKa of 2.38 ± 0.25 for the corresponding free acid 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 247225-32-7) . At physiological pH, the free acid exists predominantly in the ionized carboxylate form, severely limiting passive membrane permeability, whereas the methyl ester remains un-ionized. This LogP differential of approximately 3.6 versus an estimated LogD(7.4) near -1 to 0 for the ionized acid represents a permeability advantage of approximately 2–3 log units for the ester in passive diffusion models. Additionally, the methyl ester serves as a protected carboxyl synthon, enabling late-stage saponification to the free acid under mild basic conditions, whereas the free acid cannot be directly employed in ester-requiring coupling reactions without prior activation.

Lipophilicity Prodrug design Synthetic intermediate LogP

2-Chloro vs. 2-Hydroxy Substituent: Differential PKM2 Inhibitory Potency and Hydrogen-Bonding Capacity in the N-Aryl-2,5-dimethylpyrrole Series

In the N-aryl-2,5-dimethylpyrrole series, the identity of the 2-substituent on the phenyl ring profoundly affects PKM2 inhibitory potency. The 2-hydroxy analog, 5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid (PKM2 Inhibitor III, CAS 313701-92-7), inhibits fructose-1,6-bisphosphate-(FBP-)dependent PKM2 with an IC50 of 10–50 µM and achieves 81% inhibition of PKM2 versus only 34% inhibition of PKM1 at 30 µM . In contrast, the 2-chloro analog (as its free acid form, CAS 247225-32-7, the direct hydrolysis product of the title compound) exhibits an IC50 of 100,000 nM (100 µM) against PKM2 in the presence of FBP in primary screening [1]. The approximately 2- to 10-fold reduction in PKM2 potency associated with the chloro-for-hydroxy substitution is consistent with the loss of a hydrogen-bond donor from the 2-position, which may disrupt key interactions within the FBP-dependent allosteric pocket of PKM2. The methyl ester (title compound) can serve as a cell-permeable prodrug or as a late-stage diversification intermediate that can be hydrolyzed in situ to the acid for target engagement studies.

PKM2 inhibition Cancer metabolism SAR Substituent effects

2,5-Dimethylpyrrole vs. Unsubstituted Pyrrole: Impact on FABP4 Binding Affinity and Steric Complementarity

The methylation state of the pyrrole ring differentiates the title compound from analogs bearing an unsubstituted pyrrole. The unsubstituted pyrrole analog 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid (CAS 53242-68-5) has been co-crystallized with human FABP4 (PDB 7FY2) and exhibits an IC50 of 14.4586 µM in a fluorescence-based binding displacement assay [1]. The 2,5-dimethyl substitution present in the title compound and its acid form adds steric bulk (two methyl groups, each contributing ~15 ų of additional van der Waals volume) and modestly increases electron density on the pyrrole ring. While no direct FABP4 IC50 has been reported for the 2,5-dimethylpyrrole analog, the dimethyl substitution has been shown in the N-aryl-2,5-dimethylpyrrole antimycobacterial series to significantly enhance potency: compounds in that series achieved MIC values of 0.125–2 µg/mL against M. tuberculosis H37Rv, with the dimethylpyrrole scaffold identified as essential for MmpL3 target engagement [2]. The methyl groups also serve to block potential metabolic oxidation at the 2- and 5-positions of the pyrrole ring, which is a known liability of unsubstituted pyrroles [2].

FABP4 inhibition Lipid-binding proteins Pyrrole substitution Steric effects

5-Position vs. 4-Position Regioisomerism: Differential Protein Tyrosine Phosphatase Inhibition Profiles

The position of the 2,5-dimethylpyrrol-1-yl substituent on the benzoic acid/phenyl ring is a critical determinant of protein tyrosine phosphatase (PTP) inhibitory activity. In a panel screen against human MAPK-specific PTPs (PTPN5, PTPRR, and PTPN7 isoforms), the 5-substituted regioisomer 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (the acid corresponding to the title compound) exhibited residual enzymatic activities of 37%, 77%, 88%, and 91% at a test concentration of 0.1 mM across four assayed PTP isoforms [1]. In contrast, the 4-substituted regioisomer 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid showed a distinctly different inhibition pattern: 36%, 46%, 95%, and 98% residual activity at the same concentration [1]. The most notable difference is in the second isoform tested, where the 5-substituted compound leaves 77% residual activity (23% inhibition) versus 46% residual activity (54% inhibition) for the 4-substituted regioisomer—a >2-fold difference in inhibitory efficacy. This regioisomer-dependent selectivity profile underscores that the 5-position attachment of the dimethylpyrrole ring is not interchangeable with the 4-position attachment.

Protein tyrosine phosphatase Regioisomerism PTPN5 PTPRR PTPN7 MAPK signaling

Anthrax Lethal Factor Inhibitory Activity: Quantitative Potency of the Corresponding Acid and Implications for Anti-Virulence Screening

In a high-throughput screen of 10,000 drug-like molecules against Bacillus anthracis lethal factor (LF), a zinc-dependent metalloprotease critical for anthrax virulence, the acid form of the title compound (2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) was identified as one of 18 validated hit compounds with LF inhibitory activity [1]. The compound exhibited an IC50 of 0.0068 mM (6.8 µM) against LF, as catalogued in the BRENDA enzyme database [2]. This places it within the same potency range as other hit compounds from the screen, which showed IC50 values spanning 0.8 to 11 µM [1]. While the methyl ester form has not been directly tested against LF, the ester can serve as a membrane-permeable prodrug that undergoes intracellular esterase-mediated hydrolysis to the active acid. The 6.8 µM LF IC50 is approximately 15-fold more potent than the compound's PKM2 IC50 of 100 µM [3], indicating preferential engagement of the LF metalloprotease over the pyruvate kinase target.

Anthrax lethal factor Metalloprotease inhibition Anti-virulence High-throughput screening

Commercial Availability and Purity Benchmarking: Vendor-Supplied Quality Metrics for Reproducible Research

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is commercially available from Enamine (Catalog EN300-26678660) at a purity of 95.0% as confirmed by 1H-NMR, with pricing of $1,199.00 for a 5.0 g quantity and $239.00 for 0.5 g as of March 2025 [1]. The compound is also listed by Biosynth/CymitQuimica (Ref. 3D-UMB67739) at ≥95% purity, though currently discontinued . In comparison, the corresponding free acid 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 247225-32-7) is available from multiple vendors including Matrix Scientific and Santa Cruz Biotechnology at purities ≥97% . The closely related building block methyl 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 1236915-79-9), which incorporates an additional formyl handle at the pyrrole 3-position, is also commercially available for scaffold diversification studies . The title compound's MDL number is MFCD01125270, and its InChI Key is CCBLBEFVSDJZQZ-UHFFFAOYSA-N, enabling unambiguous database registration and inventory management [1].

Chemical procurement Building block Purity Supply chain Enamine

Optimal Research and Industrial Application Scenarios for Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate: Evidence-Anchored Use Cases


Late-Stage Diversification in N-Aryl-2,5-dimethylpyrrole SAR Campaigns

The methyl ester group serves as a protected carboxyl handle, enabling chemists to carry the 2-chloro-5-(2,5-dimethylpyrrol-1-yl)phenyl scaffold through multistep synthetic sequences (e.g., pyrrole C–H functionalization, Suzuki coupling at the chloro position, or Vilsmeier–Haack formylation at the pyrrole 3-position) without interference from a free carboxylic acid [1]. After scaffold elaboration, the ester can be hydrolyzed under mild basic conditions (LiOH, THF/H2O) to reveal the free acid for biological testing. This strategy is supported by the known SAR sensitivity of this scaffold to both the ester/acid state (LogP differential of ≥3.6 units) [2] and the regioisomeric attachment position (5- vs. 4-substitution yielding >2-fold PTP inhibition differences) . The Enamine-sourced compound at 95% purity provides adequate quality for parallel synthesis libraries without pre-purification in most cases.

Cellular Prodrug Strategy for PKM2 or Anthrax Lethal Factor Target Engagement

Where the free acid 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exhibits a PKM2 IC50 of 100 µM [1] and an anthrax lethal factor IC50 of 6.8 µM [2], its ionized state at physiological pH (predicted pKa 2.38) limits passive cellular uptake. The methyl ester (LogP 3.6, TPSA 31.2 Ų) is expected to permeate cell membranes more readily via passive diffusion, undergoing intracellular esterase cleavage to release the active acid. This prodrug approach is analogous to that demonstrated for PKM2 Inhibitor III , where the cell-permeable ester/acid pair enabled cellular PKM2 inhibition studies in H1299 lung cancer cells, achieving 84% reduction in PKM2 activity at 250 µM inhibitor treatment for 6 hours. Researchers employing the title compound in cell-based LF inhibition or PKM2 modulation assays can use the methyl ester directly in culture medium, relying on endogenous esterase activity for activation.

PTP Isoform Selectivity Profiling: Regioisomer Verification and Panel Screening

The head-to-head comparison data from Eswaran et al. (2006) [1] demonstrates that the 5-substituted regioisomer (corresponding to the title compound's scaffold) yields a PTP inhibition profile (37%, 77%, 88%, 91% residual activity at 0.1 mM) that is distinguishable from the 4-substituted regioisomer (36%, 46%, 95%, 98% residual activity). Researchers procuring the title compound for PTP panel screening should: (i) confirm regioisomeric identity by 1H-NMR (the 5-substituted pattern produces distinct aromatic proton coupling vs. the 4-substituted isomer); (ii) hydrolyze the ester to the acid prior to biochemical assay, as the free carboxylate may participate in interactions within the PTP active site; and (iii) include both the 5- and 4-substituted regioisomers as mutual controls to validate isoform-selectivity hypotheses. The Enamine catalog number EN300-26678660 [2] unambiguously identifies the correct 5-substituted regioisomer.

Antimycobacterial Scaffold Optimization Leveraging the MmpL3 Pharmacophore

The N-aryl-2,5-dimethylpyrrole scaffold has been validated as a template for MmpL3-targeting antimycobacterial agents, with compounds in the Touitou et al. (2020) series achieving MIC values of 0.125–2 µg/mL against drug-susceptible and multidrug-resistant M. tuberculosis strains [1]. While the methyl ester title compound itself has not been directly tested against mycobacteria, its 2-chloro-5-(2,5-dimethylpyrrol-1-yl)phenyl core matches the essential pharmacophoric elements of this series. The methyl ester provides a synthetic entry point for generating amide, hydrazide, or heterocyclic derivatives at the carboxyl position—a diversification strategy that has proven successful in the antitubercular 2,5-dimethylpyrrole series [1]. Procurement of this building block enables structure–activity relationship expansion around the ester position while retaining the 2-chloro and 2,5-dimethylpyrrole features essential for MmpL3 engagement. The 95% purity specification [2] is sufficient for initial library synthesis; candidates advancing to MIC determination should be repurified to ≥98% to avoid impurity-driven false positives.

Quote Request

Request a Quote for Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.